molecular formula C20H24N2O2 B5772693 2-methoxy-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide

2-methoxy-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide

Cat. No.: B5772693
M. Wt: 324.4 g/mol
InChI Key: RGLPGOGLDMIDST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide, also known as MP-10, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of benzamides and has been shown to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide involves its binding to the dopamine D3 receptor, leading to the activation of downstream signaling pathways. This results in various biochemical and physiological effects, including changes in neurotransmitter release, gene expression, and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine release in the prefrontal cortex, which is involved in cognitive function. It has also been shown to increase the expression of genes involved in neuroplasticity, which is important for learning and memory.

Advantages and Limitations for Lab Experiments

2-methoxy-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide has several advantages and limitations for lab experiments. Its high affinity for the dopamine D3 receptor makes it a useful tool for studying the role of this receptor in various neurological and psychiatric disorders. However, its limited selectivity for this receptor can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the study of 2-methoxy-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide. One potential direction is the development of more selective compounds that target the dopamine D3 receptor. Another direction is the investigation of the potential therapeutic applications of this compound in various neurological and psychiatric disorders. Additionally, the role of the dopamine D3 receptor in other physiological processes, such as addiction and metabolism, could be further explored using this compound as a tool.

Synthesis Methods

The synthesis of 2-methoxy-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide involves the reaction of 4-methylpiperidine with 2-bromo-4-methoxy-N-(2-nitrophenyl)benzamide, followed by reduction of the nitro group to an amino group using palladium on carbon. This is then followed by acylation of the amino group with 2-(4-methyl-1-piperidinyl)phenylboronic acid using a Suzuki coupling reaction.

Scientific Research Applications

2-methoxy-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide has been studied for its potential applications in scientific research. It has been shown to have a high affinity for the dopamine D3 receptor, which is involved in various neurological and psychiatric disorders. This makes this compound a potential candidate for the development of new treatments for these disorders.

Properties

IUPAC Name

2-methoxy-N-[2-(4-methylpiperidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-15-11-13-22(14-12-15)18-9-5-4-8-17(18)21-20(23)16-7-3-6-10-19(16)24-2/h3-10,15H,11-14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGLPGOGLDMIDST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.